![molecular formula C27H21N3O6 B2769207 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide CAS No. 892432-02-9](/img/no-structure.png)

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

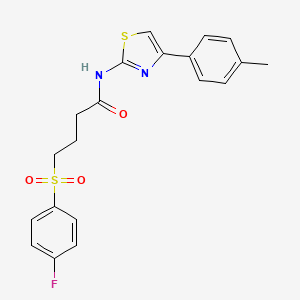

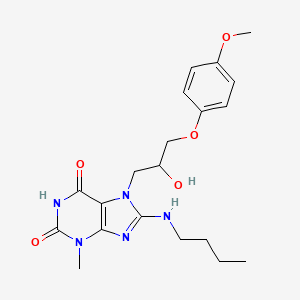

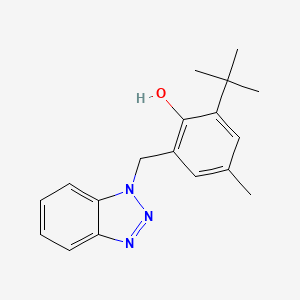

The compound “2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Applications De Recherche Scientifique

Synthetic Pathways and Molecular Design

Several studies have focused on the synthesis of complex molecules with benzodioxole, pyrimidine, and benzofuran units, highlighting the interest in developing novel compounds with potential biological activities. For instance, synthetic routes involving doubly electrophilic building blocks for forming ring-annulated products have been explored, demonstrating the chemical versatility of these motifs for creating diverse molecular architectures (B. Janardhan et al., 2014). Such methodologies are crucial for the design and synthesis of new molecules with potential applications in medicinal chemistry and materials science.

Antitumor and Antimicrobial Activities

Compounds featuring pyrimidine and related heterocyclic structures have been extensively studied for their biological activities, including antitumor and antimicrobial effects. For example, novel pyrazolo[3,4-d]pyrimidine analogues of known antitumor agents have been prepared, demonstrating the importance of structural variation in modulating biological activity (E. Taylor & H. Patel, 1992). Additionally, the synthesis and biological evaluation of substituted imidazo and pyrazolo pyrimidines for studying peripheral benzodiazepine receptors indicate the potential for these compounds in neurodegenerative disorder research (C. Fookes et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The exploration of bridge region variations in molecules for inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) underscores the role of structural design in developing therapeutic agents (A. Gangjee et al., 1995). These studies are part of ongoing efforts to discover more effective and selective drugs for treating cancer and other diseases.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine with N-benzylacetyl chloride.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine", "N-benzylacetyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-ylamine in methanol, add triethylamine and stir for 10 minutes.", "Add N-benzylacetyl chloride dropwise to the above solution and stir for 2 hours at room temperature.", "Add chloroform to the above solution and wash the resulting mixture with water and sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using chloroform and methanol as eluent to obtain the final product." ] } | |

Numéro CAS |

892432-02-9 |

Nom du produit |

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide |

Formule moléculaire |

C27H21N3O6 |

Poids moléculaire |

483.48 |

Nom IUPAC |

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |

InChI |

InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |

Clé InChI |

CYBPAVXCWAGKNI-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Ethyl-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2769127.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B2769128.png)

![2-acetamido-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2769130.png)

![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)

![2-Methyl-3-phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2769141.png)